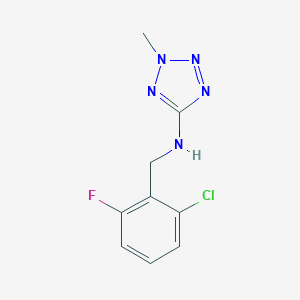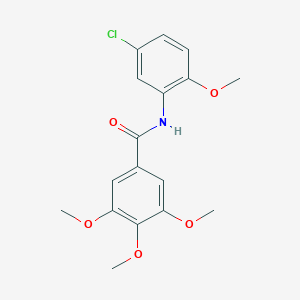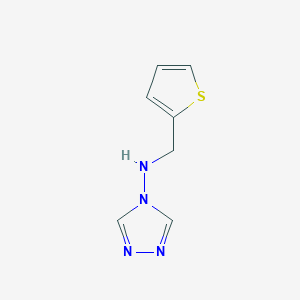
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide, also known as FTB, is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. FTB is a small molecule that can be synthesized through various methods and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis. N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is involved in tumor growth and metastasis. N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been found to inhibit the uptake of glucose by cancer cells, which can lead to decreased tumor growth. N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix and are often overexpressed in cancer cells.
実験室実験の利点と制限
One advantage of using N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its ability to inhibit multiple enzymes involved in cancer cell growth, which may make it more effective than other inhibitors that target a single enzyme. One limitation of using N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain cell lines or animal models.
将来の方向性
There are several future directions for research on N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify other enzymes that it may inhibit. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, research could be conducted to investigate the potential use of N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide in other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
合成法
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with furan-2-methylamine in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide. Other methods include the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with furan-2-carbaldehyde in the presence of a base, such as sodium hydride.
科学的研究の応用
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of cancer research. N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
製品名 |
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C14H17NO3S |
分子量 |
279.36 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h4-8,15H,9H2,1-3H3 |
InChIキー |
GXHPTBACAPSPPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CO2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)

![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)


